N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H21F2N5O2S and its molecular weight is 481.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Activity
- Fluoro-substituted benzo[b]pyran derivatives, structurally related to the compound , have demonstrated anti-lung cancer activity. This suggests potential applications in oncology, particularly for lung cancer treatment (Hammam et al., 2005).
Src Kinase Inhibition and Anticancer Properties
- Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research highlights the potential use of these compounds in targeting Src kinase, which plays a crucial role in cancer progression (Fallah-Tafti et al., 2011).
Anti-Inflammatory and Analgesic Activities
- Imidazolyl acetic acid derivatives, which share structural similarities with the compound , have been shown to possess significant anti-inflammatory and analgesic activities. This implies potential therapeutic applications in pain management and inflammation control (Khalifa & Abdelbaky, 2008).
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
- Research on phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors has been conducted to improve metabolic stability and efficacy in targeting cancer pathways. This research area is significant for developing new cancer therapies (Stec et al., 2011).
Mycobacterium Tuberculosis GyrB Inhibitors
- Thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds show promise in the treatment of tuberculosis, indicating the potential of similar compounds in infectious disease research (Jeankumar et al., 2013).
Anticonvulsant Activities
- Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which share structural elements with the compound of interest, have shown anticonvulsant activities. This suggests possible applications in the treatment of seizure disorders (Kohn et al., 1993).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N5O2S/c25-17-7-3-15(4-8-17)13-27-19(32)14-31-23(33)21-22(34-24(28-21)30-11-1-2-12-30)20(29-31)16-5-9-18(26)10-6-16/h3-10H,1-2,11-14H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDACTOAQZLKIQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.